molecular formula C7H5ClF2O B1303784 (4-Chloro-2,6-difluorophenyl)methanol CAS No. 252004-50-5

(4-Chloro-2,6-difluorophenyl)methanol

Cat. No.: B1303784
CAS No.: 252004-50-5
M. Wt: 178.56 g/mol
InChI Key: OJCKRUXYQDIIES-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Optical Isomers

(4-Chloro-2,6-difluorophenyl)methanol plays a critical role in the stereoselective synthesis of optical isomers, which are valuable in fine chemistry. A notable example is its involvement in the synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a precursor for pharmacologically significant products like L-carnitine. This process capitalizes on asymmetric hydrogenation techniques and employs microfluidic chip reactors for efficient production. The reaction conditions have been fine-tuned to achieve high enantioselectivity, making this compound invaluable in the creation of pure isomeric forms of chemical intermediates (Kluson et al., 2019).

Catalyst Performance Enhancement

In the realm of catalysis, especially for industrial processes like methanol synthesis, the incorporation of certain compounds related to this compound has shown significant promise. Catalysts embedded with rare earth elements, which may involve compounds structurally similar to this compound, have demonstrated enhanced performance. The unique chemical and physical properties of these elements, including their ability to switch between oxidation states and their basic nature, make them suitable for fine-tuning catalysts. This has been particularly evident in reactions involving methanol, where the surface basicity of the catalysts plays a pivotal role (Richard & Fan, 2018).

Interaction Studies in Non-Aqueous Mixtures

Studies on the interaction between methanol and other chemicals, such as carbon tetrachloride, have leveraged compounds similar to this compound. These interactions are crucial for understanding the behavior of volatile substances in the atmosphere and their role in processes like ozone depletion. The specific interaction between methanol and chemicals like carbon tetrachloride at the molecular level involves both hydrogen and halogen bond interactions. This research aids in deciphering the complex dynamics in non-aqueous mixtures and their implications on atmospheric chemistry (Pal et al., 2020).

Enhancing Chemical Reaction Efficiencies

In chemical synthesis processes, compounds akin to this compound have been utilized to expedite reactions and enhance efficiencies. For instance, the use of methanol as a H-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been a breakthrough. This methodology not only improves the reaction conditions but also results in the formation of desirable products with high efficiency, showcasing the potential of such compounds in optimizing and revolutionizing chemical synthesis processes (Pasini et al., 2014).

Biochemical Analysis

Biochemical Properties

(4-Chloro-2,6-difluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels in the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKRUXYQDIIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951461
Record name (4-Chloro-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-93-8
Record name (4-Chloro-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-2,6-difluoro-benzaldehyde (5.7 g, 32 mmol), tetrahydrofuran (150 mL) and ethanol (20 mL) was added sodium borohydride (1.2 g, 32 mmol) at 0° C. The mixture was stirred for 30 minutes, warmed to ambient temperature, and additional sodium borohydride (0.40 g, 11 mmol) was added to drive the reaction to completion (TLC). The mixture was concentrated in vacuo, diluted with ether and treated cautiously with 1M aqueous HCl. The aqueous phase was extracted 3× with ether, and the combined organic layers were dried over MgSO4, filtered and concentrated. Trituration of the residue with pentane afforded 4.8 g (83%) of (4-chloro-2,6-difluoro-phenyl)-methanol as a colorless solid. 1H NMR (300 MHz, CDCl3) δ 7.04 (d, 2H, J=7.1 Hz), 4.73 (s, 2H) ppm.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

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